molecular formula C12H12Cl2F2N2 B6198569 1-[6-(3,5-difluorophenyl)pyridin-2-yl]methanamine dihydrochloride CAS No. 2680542-87-2

1-[6-(3,5-difluorophenyl)pyridin-2-yl]methanamine dihydrochloride

Cat. No.: B6198569
CAS No.: 2680542-87-2
M. Wt: 293.1
InChI Key:
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Description

1-(6-(3,5-Difluorophenyl)pyridin-2-yl)methanamine dihydrochloride (1-(6-DFP)MADC) is an organic compound that is used in scientific research in a variety of fields, including biochemistry and physiology. It is a derivative of pyridine, a heterocyclic aromatic compound with a wide range of applications. 1-(6-DFP)MADC is a highly versatile compound due to its ability to bind to a wide range of molecules, its low toxicity, and its high solubility in water.

Scientific Research Applications

1-(6-DFP)MADC is widely used in scientific research, particularly in biochemistry and physiology. It is used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs and other compounds. It is also used to study the metabolism and pharmacokinetics of drugs and other compounds. In addition, it is used to study the structure and function of enzymes, as well as to study the interaction between drugs and enzymes.

Mechanism of Action

1-(6-DFP)MADC binds to a wide range of molecules, including proteins, enzymes, and drugs. It binds to these molecules by forming hydrogen bonds with the amino acid side chains of the proteins, and by forming covalent bonds with the active sites of the enzymes. In addition, it binds to drugs by forming hydrogen bonds with the drug molecules.
Biochemical and Physiological Effects
1-(6-DFP)MADC has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as well as to inhibit the binding of drugs to their target sites. In addition, it has been shown to alter the structure and function of proteins, as well as to alter the metabolism and pharmacokinetics of drugs.
Advantages and Limitations for Laboratory Experiments
1-(6-DFP)MADC has several advantages for laboratory experiments. It is a highly versatile compound due to its ability to bind to a wide range of molecules, its low toxicity, and its high solubility in water. In addition, it is relatively easy to synthesize, making it a convenient compound for laboratory experiments. However, there are some limitations to using 1-(6-DFP)MADC in laboratory experiments. It is not very stable in acidic solutions, and it is not very soluble in organic solvents. In addition, it is not very effective in inhibiting the activity of certain enzymes.

Future Directions

1-(6-DFP)MADC has a wide range of potential future applications. It could be used to study the structure and function of proteins and enzymes, as well as to study the biochemical and physiological effects of drugs and other compounds. In addition, it could be used to study the metabolism and pharmacokinetics of drugs, as well as to study the interaction between drugs and enzymes. Furthermore, it could be used to develop new drugs and other compounds, as well as to develop new methods for synthesizing compounds.

Synthesis Methods

1-(6-DFP)MADC can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitution reactions, and Grignard reactions. The condensation reaction involves the reaction of a pyridine with a difluorophenyl halide, followed by the addition of a base and a methanamine. The nucleophilic substitution reaction involves the reaction of a pyridine with a difluorophenyl halide, followed by the addition of a base and a methanamine. The Grignard reaction involves the reaction of a pyridine with a difluorophenyl halide, followed by the addition of a Grignard reagent and a methanamine.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[6-(3,5-difluorophenyl)pyridin-2-yl]methanamine dihydrochloride involves the reaction of 2-chloro-5-(3,5-difluorophenyl)pyridine with methylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "2-chloro-5-(3,5-difluorophenyl)pyridine", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: React 2-chloro-5-(3,5-difluorophenyl)pyridine with excess methylamine in ethanol at reflux temperature to form the imine intermediate.", "Step 2: Add sodium borohydride to the reaction mixture and stir at room temperature to reduce the imine to the corresponding amine.", "Step 3: Quench the reaction with hydrochloric acid and isolate the product by filtration.", "Step 4: Recrystallize the product from water to obtain 1-[6-(3,5-difluorophenyl)pyridin-2-yl]methanamine dihydrochloride as a white solid." ] }

2680542-87-2

Molecular Formula

C12H12Cl2F2N2

Molecular Weight

293.1

Purity

0

Origin of Product

United States

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